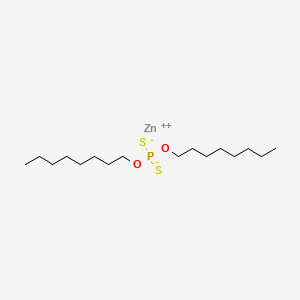
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane: is a heterocyclic organic compound with the molecular formula C32H68O4P2S4Zn and a molecular weight of 772.496 g/mol . It is also known by several synonyms, including zinc bis (O,O-dioctyl phosphorodithioate) and phosphorodithioic acid, O,O-dioctyl ester, zinc salt . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with O,O-dioctyl phosphorodithioic acid . The reaction conditions often require a controlled environment to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and precise control of temperature and pressure to optimize the reaction .
Chemical Reactions Analysis
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and sulfur-containing products.
Reduction: Reduction reactions can convert the compound into lower oxidation states, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Scientific Research Applications
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of lubricants, rubber additives, and other industrial products due to its stabilizing and anti-wear properties
Mechanism of Action
The mechanism of action of zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It also participates in redox reactions, altering the oxidation state of zinc and sulfur atoms. These interactions can affect enzyme activity, protein function, and other biochemical pathways .
Comparison with Similar Compounds
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Zinc bis (O,O-dioctyl phosphorodithioate): Shares similar chemical properties and applications.
Phosphorodithioic acid, O,O-dioctyl ester, zinc salt: Another compound with comparable uses in industry and research
These compounds are often used interchangeably in various applications, but this compound is distinguished by its specific reactivity and stability under different conditions.
Properties
Molecular Formula |
C16H34O2PS2Zn+ |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,20,21);/q;+2/p-1 |
InChI Key |
UNGZNCVUWJZSFL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


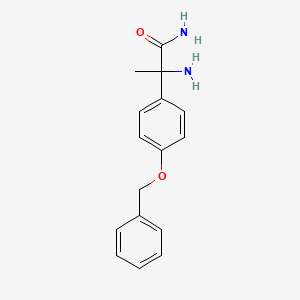
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
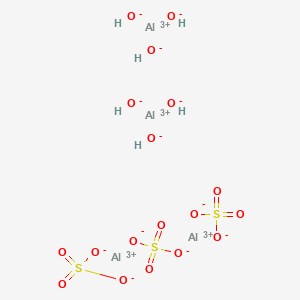
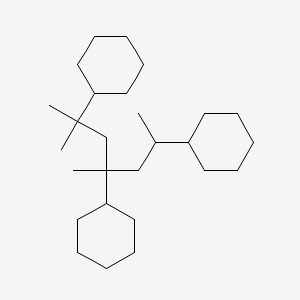

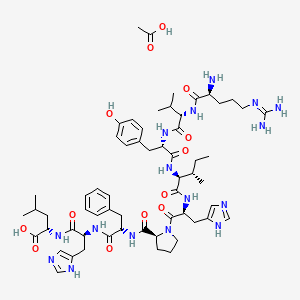
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
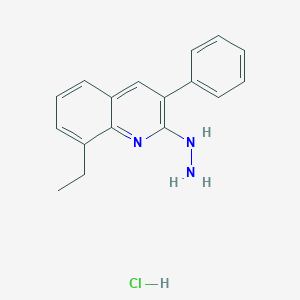
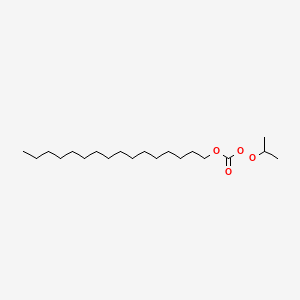
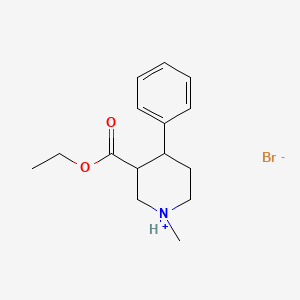

![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
